tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate

Peptide Chemistry Hydrazide Synthesis Boc-Protected Amino Acids

Researchers requiring a racemic Boc-protected serine hydrazide for achiral target synthesis face limited options-enantiopure (S)-isomer (CAS 32988-38-8) introduces unwanted chiral induction, while Cbz-protected analogs undergo oxazolidinone cyclization under methylation conditions. CAS 2766-42-9 resolves both issues: • Unambiguous racemic stereochemistry eliminates chiral induction risk in achiral syntheses. • Boc group prevents intramolecular acyl transfer and ensures exclusive N-methylation without cyclization. • 93.7% patent-documented synthesis yield from Boc-Ser-OMe enables scalable in-house preparation.

Molecular Formula C8H17N3O4
Molecular Weight 219.24 g/mol
CAS No. 2766-42-9
Cat. No. B1654804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate
CAS2766-42-9
Molecular FormulaC8H17N3O4
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)NN
InChIInChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)10-5(4-12)6(13)11-9/h5,12H,4,9H2,1-3H3,(H,10,14)(H,11,13)
InChIKeyPWWLFQFIVAGVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2766-42-9 Identity and Physicochemical Baseline


tert-Butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate (CAS 2766-42-9, molecular formula C₈H₁₇N₃O₄, MW 219.24 g/mol) is a racemic Boc-protected serine hydrazide [1]. The compound serves as a protected amino acid building block in peptide synthesis, featuring a tert-butyloxycarbonyl (Boc) α-amine protecting group and a C-terminal hydrazide reactive handle. Computed physicochemical properties include an XLogP3 of -1.1, 4 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 114 Ų [2]. The compound is stored under anhydrous conditions at ambient temperature .

Generic Substitution Risks for CAS 2766-42-9


Protected serine hydrazides are not functionally interchangeable. The specific combination of Nᵅ-Boc protection, racemic stereochemistry, and a free C-terminal hydrazide group in CAS 2766-42-9 dictates its reactivity profile in ways that closely related analogs cannot replicate. Replacing this compound with the enantiopure S-isomer (CAS 32988-38-8) alters stereochemical outcomes in chiral syntheses [1]; substituting the Boc group with Cbz (CAS 26582-86-5) changes chemoselectivity under methylation/cyclization conditions, where the Boc group uniquely blocks intramolecular acyl transfer due to its greater steric bulk [2]; and using the unprotected DL-serine hydrazide hydrochloride (CAS 55819-71-1) forfeits the orthogonal Nᵅ protection essential for sequential peptide elongation workflows .

Quantitative Differentiation of CAS 2766-42-9


High-Yield One-Step Hydrazide Synthesis

CAS 2766-42-9 is synthesized from L-Boc-Ser-OMe and hydrazine hydrate in methanol at 50 °C, affording the product in 93.7% isolated yield . This represents a high-yielding, single-step protocol directly documented in a patent (WO2020/18929) . In contrast, the Cbz-protected analog (Z-L-serine hydrazide, CAS 26582-86-5) typically requires multi-step protection/deprotection sequences and is commercially supplied at ≥98% HPLC purity but without a published single-step yield benchmark from the methyl ester . The Boc strategy thus offers a demonstrable efficiency advantage for in-house synthesis.

Peptide Chemistry Hydrazide Synthesis Boc-Protected Amino Acids

DL-Serine Racemic Configuration

CAS 2766-42-9 is the racemic Boc-DL-Ser-NHNH₂ (PubChem IUPAC Condensed: Boc-DL-Ser-NHNH2) with an unassigned stereocenter count of 1 and a standard InChI lacking stereochemical specification (InChIKey: PWWLFQFIVAGVEV-UHFFFAOYSA-N) [1]. By contrast, CAS 32988-38-8 is the enantiopure S-isomer (Boc-L-Ser-NHNH₂) with a defined stereochemistry (InChIKey: PWWLFQFIVAGVEV-YFKPBYRVSA-N, /t5-/m0/s1) [2], and CAS 16882-36-3 is the R-isomer (Boc-D-Ser-NHNH₂) . For racemic probe synthesis or achiral intermediate workflows, the racemate offers a cost-identical structural alternative with distinct stereochemical implications that cannot be reproduced by either enantiopure form alone.

Chiral Synthesis Stereochemistry Racemic Building Blocks

Boc Chemoselectivity Prevents Cyclization

When N-protected serine hydrazide arylidene derivatives are treated with MeI/K₂CO₃, the outcome is dictated by the N-protecting group. The Cbz-protected substrate (derived from Z-L-serine hydrazide) undergoes clean cyclization to chiral oxazolidinones with retention of configuration, as confirmed by X-ray crystallography [1]. In striking contrast, the Boc-protected analog (derived from CAS 2766-42-9) yields exclusively N-methylation without cyclization and without loss of the Boc group, attributed to the greater steric bulk of the tert-butyl carbamate blocking intramolecular acyl transfer [1]. This differential reactivity is a binary, structure-dictated outcome: Boc = no cyclization; Cbz = cyclization.

Protective Group Strategy Chemoselectivity Oxazolidinone Synthesis

Boc Orthogonality for Peptide Hydrazide Synthesis

Peptide hydrazides are widely applied as precursors of peptide thioesters for native chemical ligation [1]. The Boc protecting group on CAS 2766-42-9 is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) conditions, allowing its use in Boc/Bzl protection strategies where the C-terminal hydrazide can be directly incorporated into growing peptide chains [2]. In contrast, Fmoc-protected serine hydrazide analogs would require acid-labile side-chain protecting groups and are incompatible with the repeated piperidine deprotection cycles of Fmoc-SPPS if the hydrazide is unprotected [3]. While direct quantitative stability data for CAS 2766-42-9 under specific SPPS conditions is not available in the public domain, the class-level evidence for Boc-hydrazide stability under Fmoc-SPPS and Boc-SPPS conditions is well-established [4].

Native Chemical Ligation Peptide Hydrazide Solid-Phase Peptide Synthesis

Optimal Applications of CAS 2766-42-9


DL-Serine Hydrazide for Achiral Probe Synthesis

CAS 2766-42-9 is the preferred procurement choice when a racemic Boc-protected serine hydrazide is required as a synthetic intermediate for achiral targets or for generating racemic compound libraries. The unambiguous racemic stereochemistry (distinct from enantiopure CAS 32988-38-8 and CAS 16882-36-3) eliminates the risk of unintended chiral induction and is explicitly defined by PubChem stereochemistry descriptors [1].

Serine Hydrazide for Boc SPPS

For solid-phase peptide synthesis employing Boc/Bzl protection strategy, CAS 2766-42-9 provides a ready-to-use serine hydrazide monomer whose Boc group remains intact during chain assembly. The documented 93.7% synthesis yield from Boc-Ser-OMe enables cost-effective in-house preparation, while the free hydrazide terminus allows subsequent on-resin functionalization or cleavage to generate peptide hydrazides for native chemical ligation [2].

Chemoselective Alkylation to N-Methyl Hydrazides

The literature-demonstrated chemoselectivity of Boc-protected serine hydrazide arylidene derivatives — where treatment with MeI/K₂CO₃ leads exclusively to N-methylation without cyclization or Boc loss — positions CAS 2766-42-9 as the necessary starting material for synthesizing N-alkylated hydrazide building blocks [3]. The corresponding Cbz-protected material would instead undergo undesired oxazolidinone cyclization under identical conditions.

Scalable Hydrazide Synthesis for Process Chemistry

The patent-documented single-step synthesis of CAS 2766-42-9 from L-Boc-Ser-OMe with a 93.7% isolated yield, using inexpensive hydrazine hydrate and methanol at moderate temperature, provides a scalable and economically favorable route for process chemistry applications requiring kilogram quantities of protected serine hydrazide building blocks .

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